N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine
Description
Properties
IUPAC Name |
N-benzyl-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-24(12-15-6-3-2-4-7-15)17-13-25(14-17)19-11-10-18-21-22-20(26(18)23-19)16-8-5-9-16/h2-4,6-7,10-11,16-17H,5,8-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIMXLXNVKHSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of a suitable hydrazine derivative with a dicarbonyl compound to form the triazolopyridazine core.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced through a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the triazolopyridazine intermediate.
Formation of the Azetidine Ring: The azetidine ring is formed by reacting the intermediate with an azetidine precursor under basic conditions.
Benzylation and Methylation: The final steps involve the benzylation of the nitrogen atom and the methylation of the azetidine ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazolopyridazine core or the azetidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, sodium hydride, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with receptor sites, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Comparison with Similar Compounds
BRD4 Bromodomain Inhibitors ()
Compounds such as Vitas-M STK651245 (6) and Enamine Z1220635364 (7) share the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents:
- Vitas-M STK651245 (6) : 3-trifluoromethyl and 6-(indole-ethylamine) groups. Exhibits BRD4 inhibition (IC₅₀ = 32 nM) .
- Enamine Z1220635364 (7) : 3-methyl and 6-(5-fluoro-indole-ethylamine). Shows improved selectivity over BRD2/3 .
- The azetidine’s N-benzyl-N-methyl substitution enhances lipophilicity, which could influence cell permeability .
Antiproliferative Agents ()
Compounds like 13a (N-benzyl-2,4-dimethyl-2-(((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)methyl)-benzoxazine) demonstrate antiproliferative activity (IC₅₀ = 0.8–1.2 μM in leukemia models). The target compound’s azetidine linker replaces the benzoxazine-oxy moiety, possibly reducing metabolic instability .
N-Substituted Triazolo-Pyridazin-Amines ()
- N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3): Substituted with a chlorophenethyl group.
- N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (12) : Cyclopentylamine substituent at position 5. Smaller ring size (cyclopentyl vs. cyclobutyl) may reduce steric hindrance .
Comparative Data Table
Key Structural and Pharmacological Insights
Substituent Effects :
- Position 3 : Cyclobutyl (target) vs. trifluoromethyl (6) or methyl (7). Cyclobutyl’s larger size may enhance hydrophobic interactions in BRD4’s acetyl-lysine binding pocket .
- Position 6 : Azetidine’s rigid scaffold (target) vs. flexible indole-ethylamine (6, 7) or benzoxazine (13a). Rigidity may improve target selectivity and metabolic stability .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to (N,N6-substituted triazolo-pyridazin-amines via arylalkylamine coupling) .
SAR Trends: Larger 3-substituents (e.g., cyclobutyl) correlate with improved bromodomain binding but may reduce solubility.
Biological Activity
N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the following features:
- Molecular Formula : C18H22N8
- Molecular Weight : 366.429 g/mol
- IUPAC Name : this compound
Anticonvulsant Activity
Research indicates that compounds structurally related to N-benzyl derivatives exhibit significant anticonvulsant properties. For instance, studies on similar compounds have reported effective ED50 values in the maximal electroshock (MES) test in mice. The ED50 for certain benzyl derivatives was found to be comparable to established anticonvulsants like phenobarbital .
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that N-benzyl derivatives may possess cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated IC50 values ranging from 2.04 to 4.51 μM against several human tumor cell lines, indicating potent antitumor activity . The mechanism of action often involves inducing cell cycle arrest and apoptosis in cancer cells.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole and pyridazine moieties may interact with specific biological targets such as receptors or enzymes involved in neurotransmission and cell proliferation.
Case Studies
- Anticonvulsant Testing : In a study focused on related compounds, the anticonvulsant activity was assessed using the MES-induced seizure model in mice. The results indicated a promising profile for benzyl derivatives in seizure management .
- Cytotoxicity Assessment : A series of novel benzyl derivatives were evaluated against human tumor cell lines. The findings revealed that certain substitutions significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could inform future drug design .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H22N8 |
| Molecular Weight | 366.429 g/mol |
| Anticonvulsant ED50 | Comparable to phenobarbital (22 mg/kg) |
| Cytotoxic IC50 | 2.04 - 4.51 μM |
Q & A
Q. What are the key synthetic strategies for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, copper-catalyzed coupling (e.g., using Cu(I)Br) and cesium carbonate as a base can facilitate cyclization under mild conditions (35–60°C) in solvents like DMSO or DCM . Post-cyclization functionalization (e.g., introducing cyclobutyl or benzyl groups) often employs nucleophilic substitution or Buchwald-Hartwig amination. Characterization via H/C NMR and HRMS is critical to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound after synthesis?
A multi-technique approach is recommended:
- NMR spectroscopy : Analyze H and C NMR shifts to confirm substituent positions (e.g., cyclobutyl protons at δ ~2.5–3.5 ppm and azetidine protons at δ ~3.0–4.0 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., CCDC deposition codes like 1876881 for triazolopyridazine analogs) .
- HRMS : Verify molecular weight with <2 ppm error to rule out byproducts .
Q. What safety protocols are essential when handling triazolopyridazine derivatives?
While specific hazard data for this compound is limited, triazolopyridazines generally require:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods due to potential respiratory irritants.
- Waste disposal : Segregate halogenated byproducts (e.g., chloro intermediates) for specialized treatment .
Advanced Research Challenges
Q. How can low yields in multi-step syntheses of this compound be systematically optimized?
Low yields (e.g., 17.9% in analogous syntheses ) often stem from:
- Reaction intermediates : Monitor via TLC or LC-MS to identify bottlenecks.
- Catalyst selection : Test palladium (e.g., Pd(OAc)) or nickel catalysts for challenging C–N couplings .
- Solvent effects : Polar aprotic solvents (DMSO, DMF) may improve solubility but require rigorous drying to prevent side reactions .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- DFT calculations : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to validate assignments .
- Isotopic labeling : Use N or C labeling to trace ambiguous signals in crowded spectra .
Q. What catalytic systems are effective for introducing the N-benzyl-N-methylazetidine moiety?
- Buchwald-Hartwig amination : Pd(dba)/Xantphos with CsCO enables efficient coupling of azetidine with aryl halides .
- Reductive amination : Sodium triacetoxyborohydride (STAB) in DCE can couple benzylamines with ketones under mild conditions .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Docking studies : Use AutoDock Vina to predict binding to targets like kinases or GPCRs, focusing on the triazolopyridazine core’s π-π interactions.
- ADMET prediction : SwissADME or pkCSM can assess solubility, permeability, and metabolic stability .
Methodological Tables
Q. Table 1. Common Catalysts for Triazolopyridazine Functionalization
| Catalyst System | Reaction Type | Yield Range | Reference |
|---|---|---|---|
| Cu(I)Br/CsCO | Cyclization | 15–25% | |
| Pd(OAc)/Xantphos | Buchwald-Hartwig Amination | 50–70% | |
| STAB/DCE | Reductive Amination | 60–80% |
Q. Table 2. Key Spectral Data for Structural Validation
| Technique | Diagnostic Features | Example Values |
|---|---|---|
| H NMR | Cyclobutyl protons: δ 2.5–3.5 ppm | 2.7 ppm (m, 4H) |
| C NMR | Triazolo C=N: δ 150–160 ppm | 155.2 ppm |
| HRMS (ESI) | [M+H]: m/z 415.2123 (calc. 415.2125) | <2 ppm error |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
